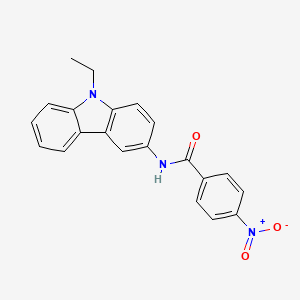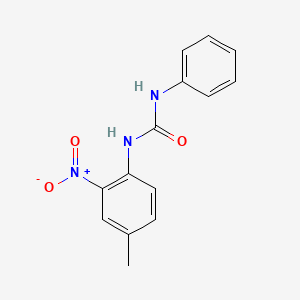
N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate
Übersicht
Beschreibung
N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate, also known as MPPE, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. MPPE is a synthetic compound that belongs to the class of phenethylamine derivatives, which are known for their psychoactive properties. However, MPPE is not used as a drug, but rather as a tool for research purposes.
Wirkmechanismus
The mechanism of action of N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate involves its interaction with the dopamine system. N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate acts as a selective agonist of presynaptic dopamine D2 receptors, which are located on the terminals of dopaminergic neurons. By activating these receptors, N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate increases the release of dopamine into the synapse, which leads to an increase in dopamine signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate are primarily related to its interaction with the dopamine system. N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate has been shown to increase dopamine release in the striatum, which leads to an increase in locomotor activity and reward-related behavior. Additionally, N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate has been shown to increase the expression of tyrosine hydroxylase, an enzyme involved in dopamine synthesis, in the substantia nigra, a region of the brain that is involved in the regulation of movement.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate in lab experiments is its selectivity for presynaptic dopamine D2 receptors. This allows researchers to specifically investigate the effects of dopamine release on behavior and physiology. Additionally, N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate has a relatively short half-life, which allows for precise temporal control of dopamine release. However, one limitation of using N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate is that it is a synthetic compound and may not fully replicate the effects of endogenous dopamine release.
Zukünftige Richtungen
There are several future directions for N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate research. One area of interest is in the investigation of the role of presynaptic dopamine D2 receptors in neurological disorders such as Parkinson's disease and schizophrenia. Additionally, N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate could be used in the development of new drugs that target the dopamine system. Another direction for future research is in the investigation of the effects of N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Finally, the use of N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate in combination with other research tools, such as optogenetics and calcium imaging, could provide new insights into the complex mechanisms of neurotransmission.
Wissenschaftliche Forschungsanwendungen
N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate has been used in several scientific research studies to investigate its effects on the central nervous system. One of the main applications of N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate is in the study of the dopamine system, which is involved in several neurological disorders such as Parkinson's disease and schizophrenia. N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate has been shown to selectively increase dopamine release in the striatum, a region of the brain that is involved in motor control and reward processing. This effect is mediated by the activation of presynaptic dopamine D2 receptors.
Eigenschaften
IUPAC Name |
N-methyl-2-pyridin-2-yl-N-(pyridin-2-ylmethyl)ethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.C2H2O4/c1-17(12-14-7-3-5-10-16-14)11-8-13-6-2-4-9-15-13;3-1(4)2(5)6/h2-7,9-10H,8,11-12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNDREHBZBWPND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=CC=N2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-pyridin-2-yl-N-(pyridin-2-ylmethyl)ethanamine;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4897224.png)
![hexyl 4-{[2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)vinyl]amino}benzoate](/img/structure/B4897232.png)
![2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4897238.png)

![2-[2-(4-tert-butylcyclohexylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B4897247.png)
![({1-[1'-(2-fluorophenyl)-1,4'-bipiperidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)methylamine bis(trifluoroacetate)](/img/structure/B4897248.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4897264.png)



![1'-[(5-methyl-2-thienyl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4897290.png)


